molecular formula C8H10N2O3 B144756 2-Methoxy-5-methyl-4-nitroaniline CAS No. 134-19-0

2-Methoxy-5-methyl-4-nitroaniline

Cat. No. B144756
Key on ui cas rn: 134-19-0
M. Wt: 182.18 g/mol
InChI Key: VXUMJWGCPAUKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03976652

Procedure details

A slurry of 3-amino-4-methoxy-6-nitrotoluene (18 g) in water (20 ml) containing acetic acid (20 ml) and hydrobromic acid (47%, 35 ml) is stirred until a fine suspension of the hydrobromide is formed, cooled to 0°, and treated with a solution of sodium nitrite (7 g) in water (20 ml) added over 20 min. After a further 10 min., the yellow-brown solution is stirred into a mixture of cuprous bromide (30 g) and hydrobromic acid (47%, 30 ml) in water (50 ml), the mixture warmed on the steam bath until an effervescence commences and then at 70° for 1 hr. The mixture is cooled, diluted with water (500 ml), and the solid collected and recrystallized from aqueous ethanol to give a 3-bromo-4-methoxy-6-nitrotoluene (I) as pale yellow needles (18 g, 72%): mp 91-92°.
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
cuprous bromide
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([N+:10]([O-:12])=[O:11])=[CH:6][C:7]=1[O:8][CH3:9].C(O)(=O)C.[BrH:18].N([O-])=O.[Na+]>O>[Br:18][C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([N+:10]([O-:12])=[O:11])=[CH:6][C:7]=1[O:8][CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
NC=1C=C(C(=CC1OC)[N+](=O)[O-])C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
35 mL
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
cuprous bromide
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
Br
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
ADDITION
Type
ADDITION
Details
added over 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed on the steam bath until an effervescence commences
WAIT
Type
WAIT
Details
at 70° for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C(=CC1OC)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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